molecular formula C4H10S2 B1219000 Methyl propyl disulfide CAS No. 2179-60-4

Methyl propyl disulfide

Cat. No.: B1219000
CAS No.: 2179-60-4
M. Wt: 122.3 g/mol
InChI Key: PUCHCUYBORIUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

Methyl propyl disulfide is flammable and causes serious eye irritation . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and use personal protective equipment . In case of contact with eyes, rinse cautiously with water for several minutes .

Biochemical Analysis

Biochemical Properties

Methyl propyl disulfide plays a crucial role in various biochemical reactions, particularly those involving redox processes. It interacts with enzymes and proteins that contain thiol groups, such as thioredoxin and glutathione. These interactions often involve the formation or reduction of disulfide bonds, which are essential for maintaining the structural integrity and function of many proteins . For instance, this compound can form disulfide bridges with cysteine residues in proteins, thereby influencing their folding and stability .

Cellular Effects

This compound has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of the thioredoxin system, which plays a key role in maintaining the redox balance within cells . By interacting with thioredoxin and thioredoxin reductase, this compound can alter the redox state of the cell, leading to changes in gene expression and cellular metabolism . Additionally, it has been implicated in the process of disulfidptosis, a novel form of programmed cell death characterized by the accumulation of disulfide bonds .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation and reduction of disulfide bonds. This compound can interact with thiol groups in proteins, leading to the formation of disulfide bridges that stabilize protein structures . It can also act as a reducing agent, breaking existing disulfide bonds and thereby altering protein conformation and function . These interactions can result in the inhibition or activation of enzymes, changes in gene expression, and modulation of cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but it can undergo degradation when exposed to high temperatures or oxidative environments . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of redox balance and protein stability . The exact temporal dynamics of these effects can depend on various factors, including the concentration of the compound and the specific cellular context.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary significantly with dosage. At low doses, the compound has been shown to have beneficial effects, such as enhancing antioxidant defenses and modulating immune responses . At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage . These dose-dependent effects highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various sulfur-containing metabolites . These metabolic processes can influence the overall redox state of the cell and affect the levels of other metabolites involved in cellular signaling and metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, such as the endoplasmic reticulum, where it can exert its effects on protein folding and stability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is often found in the endoplasmic reticulum, where it can participate in the formation of disulfide bonds in newly synthesized proteins . It can also localize to other cellular compartments, such as the mitochondria, where it can influence redox balance and metabolic processes . The specific localization of this compound can be influenced by targeting signals and post-translational modifications that direct it to particular organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl propyl disulfide can be synthesized through the reaction of Bunte salts with the corresponding thiol . The reaction typically involves the following steps:

  • Preparation of Bunte salts from alkyl halides and sodium thiosulfate.
  • Reaction of Bunte salts with thiols under mild conditions to form disulfides.

Industrial Production Methods: Industrial production of this compound often involves the use of thiols and disulfides as starting materials. The process may include:

  • Catalytic oxidation of thiols to form disulfides.
  • Purification and isolation of the desired disulfide compound.

Chemical Reactions Analysis

Types of Reactions: Methyl propyl disulfide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to thiols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkoxides and amines can be employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted disulfides.

Mechanism of Action

The mechanism of action of methyl propyl disulfide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Methyl propyl disulfide can be compared with other similar organosulfur compounds, such as:

Uniqueness: this compound is unique due to its specific combination of methyl and propyl groups, which contribute to its distinct odor and flavor profile. Its presence in Allium species and its potential therapeutic properties make it a compound of significant interest in various fields of research .

Properties

IUPAC Name

1-(methyldisulfanyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10S2/c1-3-4-6-5-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCHCUYBORIUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062234
Record name Methyl propyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

pale yellowish mobile liquid with powerful, penetratating, sulfuraceous-herbaceous, oniony odour
Record name Methyl propyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/144/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly soluble in water; soluble in ethyl alcohol and oil
Record name Methyl propyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/144/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.990-0.999
Record name Methyl propyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/144/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2179-60-4
Record name Methyl propyl disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2179-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl propyl disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disulfide, methyl propyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl propyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl propyl disulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.865
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL PROPYL DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M12K3FU0T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methyl propyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031872
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl propyl disulfide
Reactant of Route 2
Reactant of Route 2
Methyl propyl disulfide
Reactant of Route 3
Methyl propyl disulfide
Reactant of Route 4
Methyl propyl disulfide
Reactant of Route 5
Reactant of Route 5
Methyl propyl disulfide
Reactant of Route 6
Reactant of Route 6
Methyl propyl disulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.